![molecular formula C18H37O7PSi B15360078 tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate CAS No. 615556-98-4](/img/structure/B15360078.png)
tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosuvastatin Inter is a pharmaceutical compound widely recognized for its cholesterol-lowering properties. By inhibiting the enzyme HMG-CoA reductase, rosuvastatin helps prevent the formation of cholesterol, thereby reducing the risk of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosuvastatin involves several key steps. One common approach is the aerobic oxidation of 5-pyrimidinemethanol in the presence of Co(NO3)2, dimethylglyoxime (DmgH2), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) under mild reaction conditions. This method is efficient and does not require hazardous or expensive chemicals, making it suitable for industrial scale-up.
Industrial Production Methods
Industrial production of rosuvastatin typically involves large-scale chemical synthesis processes that ensure high purity and yield. The process includes the use of advanced chemical reactors and purification techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions
Oxidation: : Co(NO3)2, TEMPO, and dimethylglyoxime are commonly used reagents for the oxidation of intermediates.
Reduction: : Various reducing agents can be employed depending on the specific step in the synthesis process.
Substitution: : Different reagents and solvents are used to facilitate substitution reactions during the synthesis.
Major Products Formed
The major products formed from these reactions include intermediates and by-products that are further purified to obtain the final rosuvastatin compound.
Scientific Research Applications
Rosuvastatin has a wide range of applications in scientific research, including:
Chemistry: : Used as a model compound for studying the synthesis and properties of statins.
Biology: : Investigated for its effects on cholesterol metabolism and cardiovascular health.
Medicine: : Widely prescribed to lower cholesterol levels and reduce the risk of heart disease.
Industry: : Utilized in the pharmaceutical industry for the production of cholesterol-lowering medications.
Mechanism of Action
Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By blocking this enzyme, rosuvastatin reduces the production of cholesterol, leading to lower LDL cholesterol levels in the blood. The molecular targets and pathways involved include the mevalonate pathway, which is essential for cholesterol biosynthesis.
Comparison with Similar Compounds
Rosuvastatin is compared with other statins such as atorvastatin, simvastatin, and pravastatin. While all these compounds share the common mechanism of HMG-CoA reductase inhibition, rosuvastatin is known for its higher potency and longer duration of action. This makes it a preferred choice for patients requiring significant cholesterol reduction.
List of Similar Compounds
Atorvastatin
Simvastatin
Pravastatin
Lovastatin
Fluvastatin
Properties
CAS No. |
615556-98-4 |
|---|---|
Molecular Formula |
C18H37O7PSi |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoate |
InChI |
InChI=1S/C18H37O7PSi/c1-17(2,3)24-16(20)12-15(25-27(9,10)18(4,5)6)11-14(19)13-26(21,22-7)23-8/h15H,11-13H2,1-10H3 |
InChI Key |
XBCOWFFQISKOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)CP(=O)(OC)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)
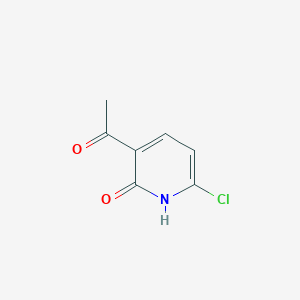

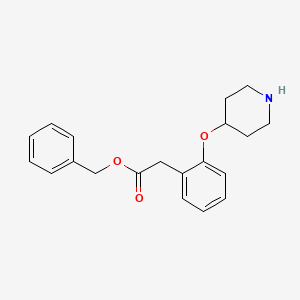
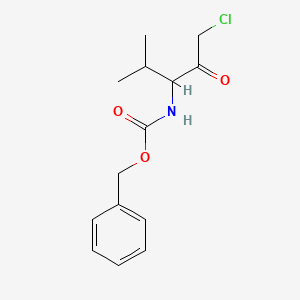
![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)

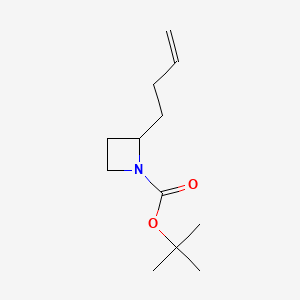
![4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)
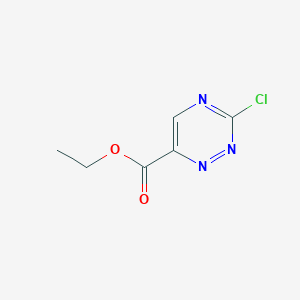
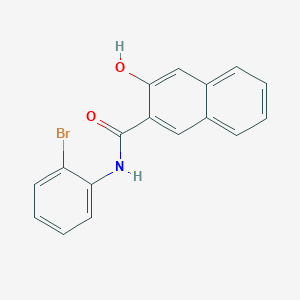
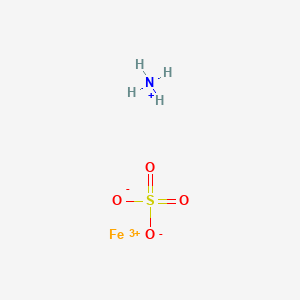
![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)
